molecular formula C21H14FN3S B2446202 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide CAS No. 339013-10-4

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide

Cat. No. B2446202
CAS RN: 339013-10-4
M. Wt: 359.42
InChI Key: XOVMQFXCRHHNMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of spiro host materials . Specific synthetic protocols have been developed for the preparation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Molecular Structure Analysis

The molecular structure of similar compounds involves electron donor and acceptor moieties, which are connected at the meta positions . This allows for intra- and intermolecular charge transfer states to be induced through exciplex-like interactions between the same emitters .


Chemical Reactions Analysis

The chemical reactions involved in the creation of similar compounds include the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high thermal stability, obvious solvated bathochromic shift, and aggregation-induced quenching . They also exhibit strong thermally activated delayed fluorescence (TADF) characteristics .

Scientific Research Applications

These applications highlight the versatility of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide in diverse scientific contexts. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask! 😊

Future Directions

The future directions of similar compounds involve their use in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . The high performance of these devices confirms that host materials incorporating the spiro-motif with sufficiently high triplet energy are promising for obtaining high performance RGB-based PHOLEDs .

properties

IUPAC Name

5-(4-fluorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-17-11-13-18(14-12-17)26-21-19(15-7-3-1-4-8-15)24-25-20(23-21)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMQFXCRHHNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide

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